N,N'-(4-Cyclopropoxypyridine-2,3-diyl)dimethanesulfonamide
Description
N,N’-(4-Cyclopropoxypyridine-2,3-diyl)dimethanesulfonamide is a chemical compound with the molecular formula C10H15N3O5S2 and a molecular weight of 321.376 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with dimethanesulfonamide groups
Properties
Molecular Formula |
C10H15N3O5S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-2-(methanesulfonamido)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O5S2/c1-19(14,15)12-9-8(18-7-3-4-7)5-6-11-10(9)13-20(2,16)17/h5-7,12H,3-4H2,1-2H3,(H,11,13) |
InChI Key |
XNQLMOQCKYZKKF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CN=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-(4-Cyclopropoxypyridine-2,3-diyl)dimethanesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group is introduced to the pyridine ring through a nucleophilic substitution reaction.
Introduction of Dimethanesulfonamide Groups: The dimethanesulfonamide groups are then attached to the pyridine ring through a sulfonation reaction using methanesulfonyl chloride and a suitable base such as triethylamine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N,N’-(4-Cyclopropoxypyridine-2,3-diyl)dimethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced with other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfone, amine, and substituted pyridine derivatives.
Scientific Research Applications
N,N’-(4-Cyclopropoxypyridine-2,3-diyl)dimethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N’-(4-Cyclopropoxypyridine-2,3-diyl)dimethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N,N’-(4-Cyclopropoxypyridine-2,3-diyl)dimethanesulfonamide can be compared with other similar compounds, such as:
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar pyridine-based structure but with different substituents, leading to different chemical and biological properties.
Naphthalene diimide-based compounds: These compounds have similar electron-deficient properties and are used in similar applications, such as in the development of new materials and as ligands in coordination chemistry.
The uniqueness of N,N’-(4-Cyclopropoxypyridine-2,3-diyl)dimethanesulfonamide lies in its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
